Ormeloxifene hydrochloride, cis-

Vue d'ensemble

Description

Ormeloxifene, also known as centchroman, is a selective estrogen receptor modulator (SERM) and is best known as a nonsteroidal oral contraceptive which is taken once per week . It has been available as birth control in India since the early 1990s and is marketed under various trade names such as Saheli, Ormalin, Novex-DS, Centron, and Sevista . It is primarily used as a contraceptive but may also be effective for dysfunctional uterine bleeding and advanced breast cancer .

Synthesis Analysis

The commercial ormeloxifene hydrochloride is a 1:1 (w/w) mixture of its two optical isomers (d- and l-) and fractional crystallization of its di-p-toluoyl tartarate salts successfully resolved its two enantiomers (d- and l-). The free bases of respective enantiomers were liberated by alkaline hydrolysis and further converted to their hydrochlorides . Interestingly, l-ormeloxifene could also be produced by enzymatic resolution from their racemates utilizing immobilized Candida rugosa lipases .Molecular Structure Analysis

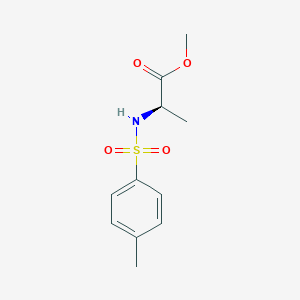

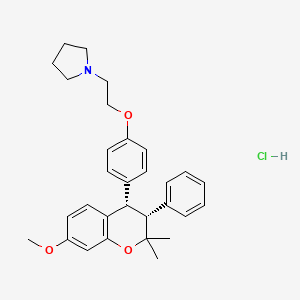

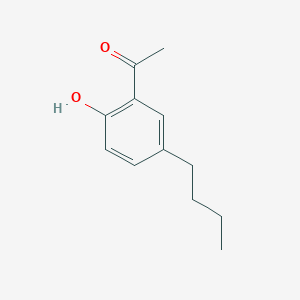

The molecular structure of Ormeloxifene hydrochloride, cis- is C30H35NO3 · HCl . The average molecular weight is 457.614 .Chemical Reactions Analysis

Ormeloxifene is a selective estrogen receptor modulator (SERM) with contraceptive activity. It has been suggested that it may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids .Physical And Chemical Properties Analysis

Ormeloxifene hydrochloride, cis- has the empirical formula C30H35NO3 · HCl and a molecular weight of 494.06 .Applications De Recherche Scientifique

Contraceptive Agent

Ormeloxifene hydrochloride is a once-a-week non-steroidal oral contraceptive agent marketed in India and other countries . It is known to provide good pregnancy protection in women in post-coital as well as weekly regimens .

Chiral Separation

A validated isocratic high-performance liquid chromatographic (HPLC) method for chiral separation of d - and l -ormeloxifene hydrochloride has been reported . This method is capable of baseline separation of its d - and l -isomers .

Treatment of Dysfunctional Uterine Bleeding

Ormeloxifene has been evaluated for its efficacy and safety in the treatment of dysfunctional uterine bleeding in perimenopausal women . It has shown marked improvement in symptoms in a significant number of patients .

Cancer Treatment

Ormeloxifene’s activity against advanced breast cancer has been reported in the literature . It has also shown a protective and anti-proliferative effect on head and neck squamous cell carcinoma (HNSCC) cells in a dose-dependent 24 h treatment regimen .

Quality Tests and Assays

Ormeloxifene hydrochloride is used as a USP reference standard, intended for use in specified quality tests and assays as specified in the USP compendia .

Enantiomer Selective Analytical Methods

The U.S. Ormeloxifene hydrochloride is a 1:1 (w/w) mixture of its two optical isomers (d - and l -), and fractional crystallization of its di-p-toluoyl tartarate salts successfully resolved its two enantiomers .

Mécanisme D'action

Target of Action

Ormeloxifene hydrochloride, cis-, also known as JFJ9VA7B3G, is a selective estrogen receptor modulator (SERM) . The primary target of this compound is the estrogen receptor . The estrogen receptor plays a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .

Mode of Action

Ormeloxifene exhibits both estrogenic and anti-estrogenic activity . As a contraceptive, it inhibits endometrial receptivity to blastocyst signals . This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos .

Biochemical Pathways

It is known that ormeloxifene’s action is estrogenic in some parts of the body (eg, bones) and antiestrogenic in others (eg, uterus, breasts) . This suggests that it may affect multiple biochemical pathways related to estrogen signaling .

Pharmacokinetics

It is known that ormeloxifene is administered orally and has an elimination half-life of 7 days . This long half-life allows for once-a-week dosing

Result of Action

Ormeloxifene’s interaction with its targets leads to a variety of molecular and cellular effects. Its contraceptive effect is primarily due to its inhibition of endometrial receptivity, preventing implantation . Additionally, it has been suggested that ormeloxifene may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids .

Action Environment

It is known that the compound is stable in solution at analyte concentration when studied at room temperature .

Safety and Hazards

Orientations Futures

Ormeloxifene has shown potent anti-cancer activities in breast, head and neck, and chronic myeloid leukemia cells. Several in vivo and clinical studies have reported that ormeloxifene possesses an excellent therapeutic index and has been well-tolerated, without any hematological, biochemical or histopathological toxicity, even with chronic administration . Therefore, ormeloxifene is a promising candidate on a fast track for the development or repurposing established drugs as anti-cancer agents for cancer treatment .

Propriétés

IUPAC Name |

1-[2-[4-[(3R,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGUGBSQWQXLHB-OCPPCWRMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ormeloxifene hydrochloride, cis- | |

CAS RN |

51423-19-9 | |

| Record name | Ormeloxifene hydrochloride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORMELOXIFENE HYDROCHLORIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFJ9VA7B3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(4-Phenylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3328631.png)

![(7R,8aS)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B3328675.png)

![(9aR)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B3328680.png)